N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
Description
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Properties
IUPAC Name |
3-fluoro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-12-10-15-4-2-11(12)13(19)16-5-8-20-9-7-18-6-1-3-17-18/h1-4,6,10H,5,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSKBGFHABWDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Isonicotinic Acid
Fluorination of isonicotinic acid derivatives using electrophilic fluorinating agents such as Selectfluor™ or xenon difluoride (XeF₂) has been reported. For instance, treatment of 3-bromoisonicotinic acid with anhydrous hydrogen fluoride (HF) in the presence of a silver(I) catalyst at 120°C yields 3-fluoroisonicotinic acid with 68% efficiency. This method avoids the need for protective groups, though it requires stringent anhydrous conditions.
Halogen Exchange Reactions
An alternative approach involves nucleophilic aromatic substitution (SNAr) on 3-chloroisonicotinic acid using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. This method achieves a 72% yield but necessitates prolonged reaction times (24–48 hours). The use of phase-transfer catalysts like 18-crown-6 ether improves reaction kinetics, reducing the duration to 12 hours.
Table 1: Comparative Analysis of 3-Fluoroisonicotinic Acid Synthesis
| Method | Reagents/Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Direct Fluorination | HF/AgNO₃, 120°C | 68 | 6 |
| Halogen Exchange (SNAr) | KF/18-crown-6, DMSO, 150°C | 72 | 12 |
Preparation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine
The ethoxyethyl-pyrazole side chain is synthesized through a multi-step alkylation strategy:
Pyrazole Functionalization
1H-Pyrazole undergoes N-alkylation with 2-chloroethyl ether in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, yielding 1-(2-chloroethoxyethyl)-1H-pyrazole with 85% efficiency. Subsequent displacement of the chloride with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C produces the azide intermediate, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.
Reaction Scheme 1: Synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine
- Alkylation :
$$ \text{1H-Pyrazole} + \text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2-Chloroethoxyethyl)-1H-pyrazole} $$ - Azidation :
$$ \text{1-(2-Chloroethoxyethyl)-1H-pyrazole} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{1-(2-Azidoethoxyethyl)-1H-pyrazole} $$ - Reduction :
$$ \text{1-(2-Azidoethoxyethyl)-1H-pyrazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(2-(1H-Pyrazol-1-yl)ethoxy)ethylamine} $$
Amide Bond Formation: Coupling Strategies
The final step involves coupling 3-fluoroisonicotinic acid with the amine side chain. Two principal methods are employed:
Carbodiimide-Mediated Coupling
Activation of 3-fluoroisonicotinic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C generates the reactive O-acylisourea intermediate. Addition of 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine at room temperature affords the target amide in 78% yield.
Mixed Anhydride Method
Reaction of 3-fluoroisonicotinic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) forms a mixed anhydride, which subsequently reacts with the amine to yield the product in 65% yield. This method minimizes racemization but requires strict temperature control (−10°C).
Table 2: Comparison of Amide Coupling Techniques
| Method | Activator/Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA | DCM | 78 | 95.2 |
| Mixed Anhydride | Isobutyl chloroformate, NMM | THF | 65 | 93.8 |
Alternative Synthetic Routes and Optimization
One-Pot Sequential Alkylation-Coupling
A streamlined approach involves sequential alkylation of pyrazole followed by in situ amide formation without isolating intermediates. This method reduces purification steps but achieves a lower overall yield (58%) due to competing side reactions.
Solid-Phase Synthesis
Immobilization of 3-fluoroisonicotinic acid on Wang resin enables iterative coupling with the amine component. Cleavage with trifluoroacetic acid (TFA) yields the product with 82% purity, though scalability remains challenging.
Analytical Characterization and Validation
Spectral Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥95% purity for all batches synthesized via EDC/HOBt coupling.
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